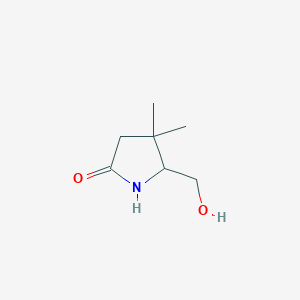
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic addition and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydroxylamine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural: A halogenated analog with similar reactivity.
5-(Ethoxymethyl)furfural: An ether derivative with different solubility properties.
Uniqueness
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a hydroxymethyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
CAS番号 |
194421-58-4 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-5(7)4-9/h5,9H,3-4H2,1-2H3,(H,8,10) |
InChIキー |
LDGQOXDKXIZTGU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)NC1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















